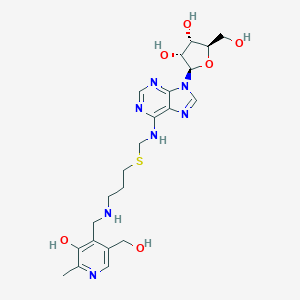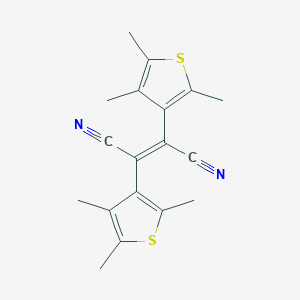
Trifenilsilanamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of organometallic compounds including 1,1,1-Triphenylsilylamine involves various strategies. One approach is the direct reaction of allylmagnesium bromide with triphenylsilyl chloride, though this method has been noted for its low yield (about 10%). A more efficient technique involves converting allylmagnesium bromide to its tetrahydrofuran (THF) complex, which then reacts with triphenylsilyl chloride in THF to produce 3-triphenylsilyl-1-propylene with a higher yield of 95% (Li Ji-chao, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1,1-Triphenylsilylamine, such as triphenylsilyl-protected p-carboranes and triphenylphosphangold(I) complexes, has been extensively studied. These investigations reveal the influence of the triphenylsilyl group on the structural characteristics of these molecules, demonstrating diverse coordination environments and packing patterns in the solid state, which are critical for understanding the reactivity and properties of these compounds (Douglass et al., 2000); (Wölper et al., 2008).
Chemical Reactions and Properties
1,1,1-Triphenylsilylamine and its derivatives undergo various chemical reactions, highlighting their utility in organic synthesis. For instance, triphenylsilylsulfinylamine, a related compound, can react with copper and sodium metals to give azo and thioazo-derivatives, showcasing the reactivity of silylamines with different electrophiles (Gamal A. Ahmed et al., 1992).
Physical Properties Analysis
The physical properties of 1,1,1-Triphenylsilylamine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. For example, aromatic poly(amine-imide)s with pendent triphenylamine units exhibit high thermal stability, solubility in organic solvents, and good mechanical properties, making them suitable for use in electronics and materials science (Shu-Hua Cheng et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,1,1-Triphenylsilylamine and related compounds, such as reactivity with electrophiles, nucleophiles, and their role in catalysis, are pivotal. Triphenylborane, for instance, catalyzes the chemoselective reduction of tertiary amides to amines, demonstrating the potential of triphenylsilylamine derivatives in synthetic chemistry (D. Mukherjee et al., 2016).
Aplicaciones Científicas De Investigación
Derivatización de moléculas biológicas
La trifenilsilanamina se utiliza en la derivatización de moléculas biológicas . Este proceso implica la unión de etiquetas a estas moléculas, que se pueden usar en varias aplicaciones, como inmunoensayos, análisis enzimáticos y secuenciación de ADN .
Preparación de dímeros
La this compound se puede utilizar en la preparación de dímeros del tipo [Ti(μ-NR)(NMe 2) 2] 2 (R = 1-adamantyl, (t)Bu, SiPh 3) . Estos dímeros son importantes en el campo de la química organometálica.
Sililación de la superficie capilar de sílice fundida
La this compound se utiliza en la sililación durante el pretratamiento de la superficie capilar de sílice fundida . Este proceso ayuda a lograr una película homogénea en la superficie del capilar, lo cual es crucial en ciertas técnicas analíticas.
Preparación de trifenilsilisulfinilamina
La this compound se puede utilizar en la preparación de trifenilsilisulfinilamina, mediante reacción con cloruro de tionilo . Este compuesto tiene aplicaciones potenciales en síntesis orgánica.
Mecanismo De Acción
Target of Action
Triphenylsilylamine, also known as Triphenylsilanamine or 1,1,1-Triphenylsilylamine, is a silyl compound
Mode of Action
It is widely employed in organic synthesis and for the derivatization of biological molecules . It may interact with its targets to induce changes at the molecular level, but the exact nature of these interactions is currently unknown.
Biochemical Pathways
It is used in various studies such as the preparation of dimers of the type [ti (μ-nr) (nme 2) 2] 2 (r = 1-adamantyl, ( t )bu, siph 3), silylation during the pretreatment of fused silica capillary surface to achieve a homogeneous film, and the synthesis of 9-aminopyrido [3′,3′:4,5]pyrrolo [1,2- c ]pyrimidine (9-aminosubstituted derivative) . These applications suggest that it may affect a range of biochemical pathways.
Result of Action
Given its use in organic synthesis and derivatization of biological molecules , it can be inferred that it may induce changes at the molecular level.
Action Environment
It is known that the compound is a colorless, viscous liquid with a distinct amine odor , suggesting that it may be stable under a range of conditions.
Propiedades
IUPAC Name |
[amino(diphenyl)silyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOALGKMKUSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194983 | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4215-80-9 | |
| Record name | 1,1,1-Triphenylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Triphenylsilylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-triphenylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)


![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)





